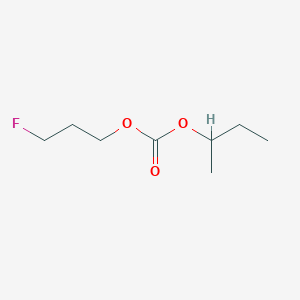
sec-Butyl 3-fluoropropyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyl 3-fluoropropyl carbonate: is an organic compound characterized by the presence of a carbonate ester functional group, a secondary butyl group, and a fluoropropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyl 3-fluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 3-fluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
sec-Butyl alcohol+3-fluoropropyl chloroformate→sec-Butyl 3-fluoropropyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps, such as distillation or recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
sec-Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form sec-butyl alcohol and 3-fluoropropanol.
Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: sec-Butyl alcohol and 3-fluoropropanol.
Substitution: sec-Butyl substituted products and corresponding fluorine-substituted by-products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
sec-Butyl 3-fluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can provide controlled release of therapeutic agents.
Industry: Utilized in the development of specialty materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-fluoropropyl carbonate
- sec-Butyl 2-fluoroethyl carbonate
- sec-Butyl 3-chloropropyl carbonate
Comparison
sec-Butyl 3-fluoropropyl carbonate is unique due to the presence of both a secondary butyl group and a fluoropropyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to tert-butyl analogs, sec-butyl derivatives may exhibit different steric and electronic effects, influencing their reactivity and application profiles.
Properties
Molecular Formula |
C8H15FO3 |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
butan-2-yl 3-fluoropropyl carbonate |
InChI |
InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3 |
InChI Key |
LYVADNAPCLJOER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)OCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















